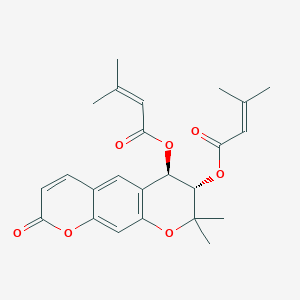
Decursidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decursidin is a natural product found in Angelica decursiva with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic and Anti-Inflammatory Activities
- Decursidin in Diabetes Management : Decursidin has demonstrated potential in managing diabetes, particularly in its inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. These enzymes are crucial in diabetes management, making decursidin a promising candidate for anti-diabetic therapies. It also effectively suppresses peroxynitrite-mediated tyrosine nitration, a process involved in diabetic complications (Ali et al., 2016).
- Decursidin in Inflammation : Decursidin shows significant anti-inflammatory properties. It inhibits the production of nitric oxide and tumor necrosis factor-α, as well as the expression of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated cells. This indicates its potential use in treating inflammation-associated disorders (Jung et al., 2015).
Anticancer Effects
- Decursidin in Prostate Cancer : Decursidin induces growth inhibition and apoptosis in human prostate carcinoma cells. Its structure is crucial for these effects, as modifications to its structure result in reduced efficacy. Decursin's activity involves cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent (Yim et al., 2005).
- Decursidin in Other Cancers : Research shows that decursidin exhibits anti-tumor activities in various cancer models, including melanoma and bladder cancer. It works by inducing apoptosis, cell cycle arrest, and activating specific signaling pathways like extracellular signal-regulated kinases (Kim et al., 2010), (Kim et al., 2015).
Neuroprotective Effects
- Decursidin in Alzheimer’s Disease : Decursidin inhibits key enzymes associated with Alzheimer's disease, such as acetylcholinesterase, butyrylcholinesterase, and β-site amyloid precursor protein cleaving enzyme 1. This inhibition is crucial in Alzheimer’s management, suggesting decursin’s potential as a therapeutic agent (Ali et al., 2018).
Skin and Hair Health
- Decursidin in Skin Health : Decursin, a derivative of decursidin, exhibits properties beneficial for skin health, such as inhibiting the expression of matrix metalloproteinases in human dermal fibroblasts. This suggests its use in preventing skin aging (Hwang et al., 2013).
- Decursidin in Hair Growth : Studies show that decursin and Angelica gigas Nakai root extract, containing decursidin, promote hair growth in mice. This effect is associated with the regulation of inflammatory cytokines, opening up possibilities for hair growth treatments (Lee et al., 2020).
Eigenschaften
CAS-Nummer |
23027-48-7 |
|---|---|
Produktname |
Decursidin |
IUPAC-Name |
[(3S,4R)-2,2-dimethyl-3-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-13(2)9-20(26)29-22-16-11-15-7-8-19(25)28-17(15)12-18(16)31-24(5,6)23(22)30-21(27)10-14(3)4/h7-12,22-23H,1-6H3/t22-,23+/m1/s1 |
SMILES |
CC(=CC(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




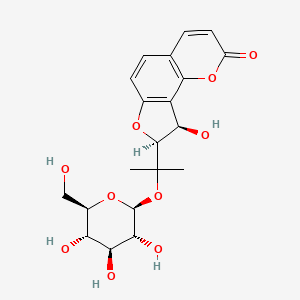
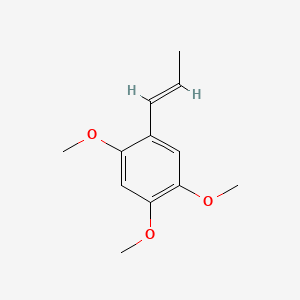
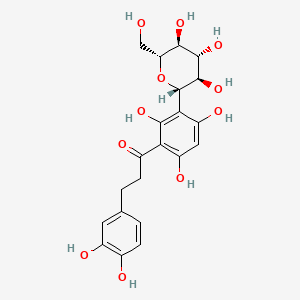
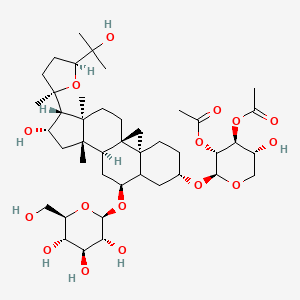
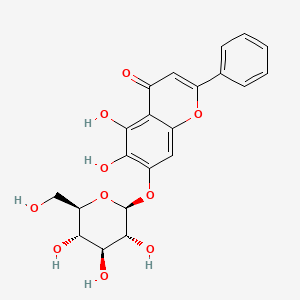
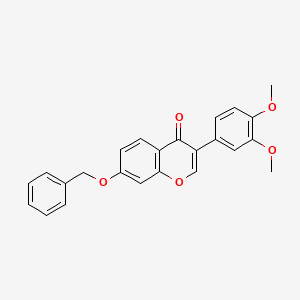
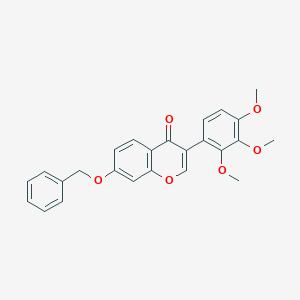
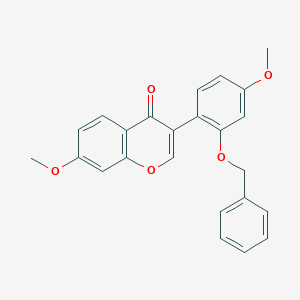
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)